Lutetium citrate Lutetium citrate
Brand Name: Vulcanchem
CAS No.: 63917-04-4
VCID: VC19387529
InChI: InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
SMILES:
Molecular Formula: C6H5LuO7
Molecular Weight: 364.07 g/mol

Lutetium citrate

CAS No.: 63917-04-4

Cat. No.: VC19387529

Molecular Formula: C6H5LuO7

Molecular Weight: 364.07 g/mol

* For research use only. Not for human or veterinary use.

Lutetium citrate - 63917-04-4

Specification

CAS No. 63917-04-4
Molecular Formula C6H5LuO7
Molecular Weight 364.07 g/mol
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+)
Standard InChI InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Standard InChI Key CYRSNTRURSQFMW-UHFFFAOYSA-K
Canonical SMILES C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Bonding

Lutetium citrate (LuCit) is a trimetallic complex where three citrate anions coordinate with a central Lu³⁺ ion. The citrate ligand, a triprotic acid (C₆H₅O₇³⁻), binds via its α-carboxyl and hydroxyl groups, forming a stable chelate structure. Elemental analysis of synthesized LuCit samples confirms a composition consistent with the formula Lu(C₆H₅O₇)·nH₂O, where thermogravimetric studies suggest n = 1–2 . The bonding mechanism involves:

  • Carboxylate Coordination: The α-carboxyl groups (C=O) deprotonate and bind to Lu³⁺, evidenced by FTIR peak shifts from 1698 cm⁻¹ (free citrate) to 1605 cm⁻¹ (coordinated) .

  • Hydroxyl Interaction: The citrate hydroxyl group (C-O-H) participates in hydrogen bonding, shifting its FTIR absorption from 3498 cm⁻¹ to 3474 cm⁻¹ upon complexation .

Crystallographic Features

XRD analysis reveals that LuCit crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 10.24 Å, b = 6.78 Å, c = 12.56 Å, and β = 105.3° . The Halder-Wagner method calculates an average crystallite size of 68.1 ± 4.2 nm, while Scherrer analysis yields 71.8 ± 1.5 nm, indicating minimal lattice strain .

Table 1: Crystallographic Parameters of Lutetium Citrate

ParameterValueMethod
Crystal SystemMonoclinicPXRD
Space GroupP2₁/cRietveld Refinement
Crystallite Size68.1 ± 4.2 nmHalder-Wagner
Lattice Strain0.0012Williamson-Hall

Synthesis and Optimization

Hydrothermal Synthesis Protocol

LuCit is synthesized via a two-step process:

  • Precipitation of Lutetium Hydroxide:

    • 0.1 M LuCl₃ (Aldrich) is treated with 0.1 M NaOH until pH 10.07, forming Lu(OH)₃ precipitate .

    • The precipitate is washed with deionized water until conductivity stabilizes at <10 µS/cm .

  • Citrate Complexation:

    • Lu(OH)₃ is dispersed in 0.1 M citric acid (20 mL) and sonicated for 3 minutes .

    • The mixture is heated in a Teflon-lined autoclave at 120–140°C for 14 days .

Table 2: Synthesis Conditions and Yields

Temperature (°C)Reaction Time (Days)Yield (%)Purity (%)
120147899.1
130148599.4
140148298.9

Influence of pH and Temperature

  • pH Dependence: LuCit forms preferentially at pH 6.2–7.6, where citrate solubility (2.1 × 10⁻⁵ M) exceeds that of Lu(OH)₃ (1.8 × 10⁻⁶ M) .

  • Thermal Stability: Prolonged heating above 130°C induces partial decomposition, reducing yields to 82% at 140°C .

Physicochemical Characterization

Spectroscopic Analysis

FTIR spectra of LuCit (Fig. 1) show key vibrational modes:

  • ν(C=O): 1605 cm⁻¹ (shifted from 1698 cm⁻¹ in free citrate) .

  • ν(O-H): 3474 cm⁻¹ (broadened due to hydrogen bonding) .

  • δ(C-O): 893 cm⁻¹ and 725 cm⁻¹, indicative of citrate backbone deformation .

Particle Size Distribution

Static light scattering (Malvern Mastersizer 2000) reveals a monomodal distribution:

  • d(0.1): 0.41 µm

  • d(0.5): 0.55 µm

  • d(0.9): 0.96 µm

  • Span: (0.96 – 0.41)/0.55 = 1.0, indicating narrow dispersion .

Table 3: Particle Size Statistics

MetricValue (µm)
d(0.1)0.41
d(0.5)0.55
d(0.9)0.96
Span1.0

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